Bienvenue dans la boutique en ligne BenchChem!

SB 204741

5-HT2B receptor selectivity radioligand binding

SB 204741 is the definitive, well-characterized selective 5-HT2B receptor antagonist (pKi=7.1, pA2=7.95) for reproducible pharmacology. Unlike ambiguous tools (e.g., SB 206553, ketanserin), its rigorously quantified ≥135-fold selectivity over 5-HT2C and negligible 5-HT2A activity ensures confident target attribution. Validated in vivo at 1 mg/kg/day in Bmpr2 mutant PAH models and cardiac fibrosis. Ideal negative control for 5-HT2A/2C profiling. Order high-purity compound for decisive, publication-ready data.

Molecular Formula C14H14N4OS
Molecular Weight 286.35 g/mol
CAS No. 152239-46-8
Cat. No. B1680792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB 204741
CAS152239-46-8
SynonymsMIMIU
N-(1-methyl-5-indolyl)-N'-(3-methyl-5-isothiazolyl)urea
SB204741
Molecular FormulaC14H14N4OS
Molecular Weight286.35 g/mol
Structural Identifiers
SMILESCC1=NSC(=C1)NC(=O)NC2=CC3=C(C=C2)N(C=C3)C
InChIInChI=1S/C14H14N4OS/c1-9-7-13(20-17-9)16-14(19)15-11-3-4-12-10(8-11)5-6-18(12)2/h3-8H,1-2H3,(H2,15,16,19)
InChIKeyUSFUFHFQWXDVMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SB 204741 (CAS 152239-46-8): A Potent and Selective 5-HT2B Receptor Antagonist for Pharmacological Research


SB 204741 is a well-characterized, selective antagonist of the serotonin 5-HT2B receptor. It is a member of the urea class of compounds, exhibiting high affinity for the human 5-HT2B receptor with a pKi value of 7.1 [1]. Its functional potency is demonstrated by a pA2 of 7.95 in isolated rat stomach fundus, a tissue endogenously expressing high levels of 5-HT2B receptors [2]. SB 204741 displays a distinct selectivity profile, with ≥135-fold selectivity over the closely related 5-HT2C receptor (pKi = 5.82) and even greater selectivity over 5-HT2A (pKi < 5.2) and other aminergic receptors [REFS-1, REFS-3].

Why SB 204741 Cannot Be Replaced by Other 5-HT2B Antagonists: The Critical Role of Selectivity and Potency


In pharmacological studies targeting the 5-HT2B receptor, the use of alternative antagonists without careful characterization can lead to ambiguous or misleading results. Many compounds initially described as 'selective' 5-HT2B antagonists, such as SB 206553, also exhibit significant activity at 5-HT2C receptors [1]. Other agents like ketanserin are primarily 5-HT2A antagonists with weak 5-HT2B activity, making them unsuitable for 5-HT2B-specific interrogation [2]. Even more recent, higher-affinity 5-HT2B antagonists like RS-127445 differ significantly in their selectivity window (1,000-fold vs. SB 204741's 135-fold) and oral bioavailability, which may impact experimental design and data interpretation [3]. Therefore, SB 204741's distinct, well-quantified pharmacological fingerprint provides a critical baseline for experimental reproducibility and ensures that observed biological effects can be confidently attributed to 5-HT2B receptor antagonism.

Quantitative Evidence Differentiating SB 204741 from Key 5-HT2B Receptor Antagonists


SB 204741's Selectivity Profile vs. 5-HT2C and 5-HT2A Receptors

SB 204741 demonstrates a clear and quantifiable selectivity advantage over the closely related 5-HT2C and 5-HT2A receptors compared to the dual 5-HT2B/2C antagonist SB 200646. SB 204741 exhibits ≥135-fold selectivity for 5-HT2B (pKi = 7.1) over 5-HT2C (pKi = 5.82) [1]. In contrast, SB 200646, often used as a 5-HT2B/2C antagonist, shows only approximately 4-fold selectivity for 5-HT2B (pKi = 7.5) over 5-HT2C (pKi = 6.9) [2]. This difference is critical for studies aiming to isolate 5-HT2B-mediated effects without confounding 5-HT2C activity.

5-HT2B receptor selectivity radioligand binding

Functional Potency (pA2) of SB 204741 Compared to SB 206553 and Pizotifen

In a functional assay using endothelium-intact pig pulmonary artery rings precontracted with prostaglandin F2α, SB 204741 antagonized the relaxant response to the selective 5-HT2B agonist BW 723C86 with a pA2 value of 6.68 [1]. This potency is directly comparable to that of SB 206553, a 5-HT2B/2C antagonist, which yielded a pA2 of 7.20 in the same assay [1]. While SB 206553 appears more potent in this specific tissue preparation, SB 204741's higher selectivity for 5-HT2B over 5-HT2C makes it the preferred tool for dissecting receptor subtype-specific contributions.

5-HT2B receptor functional antagonism pulmonary artery

In Vivo Efficacy of SB 204741 in a Genetic Model of Pulmonary Arterial Hypertension (PAH)

SB 204741 has demonstrated significant in vivo efficacy in a disease-relevant model where other 5-HT2B antagonists have not been reported. In Bmpr2 mutant mice, a genetic model of hereditary pulmonary arterial hypertension (PAH), daily administration of SB 204741 (1 mg/kg) prevented the development of PAH and reduced vascular stiffness . While in vivo data for comparators like RS-127445 may exist in other models, this specific, robust effect in a clinically relevant genetic model provides a unique, validated application for SB 204741.

5-HT2B receptor pulmonary arterial hypertension in vivo

Affinity and Selectivity Trade-off: SB 204741 vs. RS-127445

RS-127445 is a high-affinity (pKi = 9.5) and highly selective (1,000-fold) 5-HT2B antagonist [1]. While RS-127445 surpasses SB 204741 in both affinity and selectivity window, SB 204741 remains a valuable tool for several reasons. Firstly, its pKi of 7.1 is still considered high affinity and is more than sufficient for most in vitro and in vivo applications. Secondly, the 135-fold selectivity of SB 204741 is well-characterized and validated across multiple assays [2]. Critically, RS-127445 was developed later and may not be as widely available or as cost-effective for large-scale studies. The choice between these two compounds often comes down to a trade-off between maximizing affinity/selectivity (RS-127445) and utilizing a well-established, widely cited, and readily available tool compound with a long publication record (SB 204741).

5-HT2B receptor affinity selectivity

Functional Comparison with Ketanserin, a 5-HT2A Antagonist

Ketanserin, a classic 5-HT2A antagonist, is often used as a control in serotonin receptor studies. In the pig pulmonary artery relaxation assay, ketanserin exhibited very weak antagonism of the 5-HT2B-mediated response with a pA2 of only 5.85 [1]. In contrast, SB 204741 showed significantly higher potency with a pA2 of 6.68 [1]. This 6.7-fold difference in potency underscores the specificity of SB 204741 for the 5-HT2B subtype and highlights why ketanserin is an inappropriate tool for studying 5-HT2B function.

5-HT2B receptor 5-HT2A receptor functional antagonism

Recommended Research Applications for SB 204741 Based on Quantified Differentiation


Investigating 5-HT2B-Specific Signaling in Complex Tissues

When studying tissues or cellular systems where both 5-HT2B and 5-HT2C receptors are co-expressed (e.g., in the central nervous system or gastrointestinal tract), SB 204741's ≥135-fold selectivity over 5-HT2C is critical. Using a less selective antagonist like SB 200646 (~4-fold selectivity) could lead to ambiguous results due to concurrent 5-HT2C blockade. SB 204741 ensures that observed pharmacological effects are primarily mediated by 5-HT2B receptors [1].

In Vivo Models of Pulmonary Arterial Hypertension (PAH) and Cardiovascular Remodeling

SB 204741 is a validated tool for in vivo studies of PAH and cardiovascular fibrosis. Its efficacy at preventing disease development in a Bmpr2 mutant mouse model of hereditary PAH (1 mg/kg/day) provides a specific, disease-relevant application [1]. Furthermore, in models of noradrenaline- or isoproterenol-induced cardiomyopathy in rats, SB 204741 (0.5-2 mg/kg) has been shown to reduce cardiac hypertrophy and improve hemodynamic parameters [2]. This in vivo validation differentiates it from other 5-HT2B antagonists lacking similar disease-model data.

Use as a Pharmacological Control in Studies of Other 5-HT Receptor Subtypes

In experiments designed to profile the activity of new compounds at 5-HT2A or 5-HT2C receptors, SB 204741 serves as an ideal negative control due to its extremely low affinity for 5-HT2A (pKi < 5.2) and modest affinity for 5-HT2C (pKi = 5.82) [1]. This ensures that any observed effect of a test compound is not due to inadvertent 5-HT2B antagonism. In contrast, ketanserin, while a good 5-HT2A antagonist, has weak 5-HT2B activity (pA2 = 5.85) and would not be a suitable control for 5-HT2B-specific effects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB 204741

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.